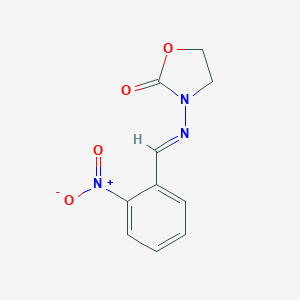

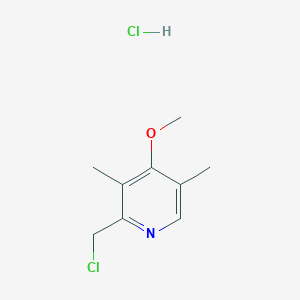

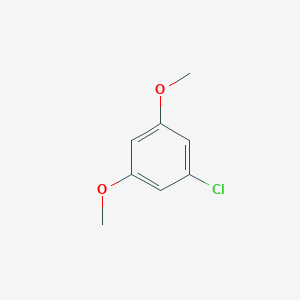

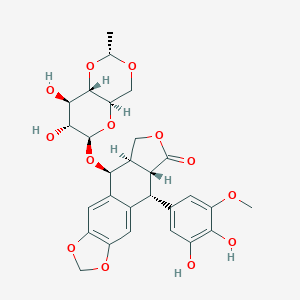

![molecular formula C10H15NO4S2 B030882 (4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide CAS No. 1029324-91-1](/img/structure/B30882.png)

(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazine derivatives often involves reactions between different sulfur and nitrogen-containing compounds. For instance, Bobek (1982) detailed the synthesis of 1,4-thiazine 1-oxide and 1,1-dioxide analogs through reactions involving methylthioglycolate and methanolic ammonia followed by cyclization and oxidation processes (Bobek, 1982).

Molecular Structure Analysis

Thiazine compounds display diverse molecular structures, often determined through X-ray diffraction and other analytical methods. For instance, Askerov et al. (2019) reported on the molecular and crystal structures of a similar thiazine derivative, emphasizing the role of hydrogen bonding and molecular interactions in stabilizing the compound structure (Askerov et al., 2019).

Chemical Reactions and Properties

Thiazine derivatives undergo various chemical reactions, contributing to their wide range of applications. For example, the study by Stephens and Sowell (2000) explored the hydrolysis and cyclization reactions of thieno[2,3-e][1,3,4]thiadiazine derivatives under different conditions, demonstrating the chemical versatility of these compounds (Stephens & Sowell, 2000).

Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Chemical Properties

Compounds with complex structures, such as the one described, often serve as key intermediates or targets in synthetic chemistry due to their unique chemical properties. For instance, the synthesis and transformation of heterocyclic compounds, including thiazines and oxazines, have been extensively studied for their applications in creating pharmacologically active molecules and materials with novel properties. The synthesis approaches and chemical transformations of such compounds are crucial for developing new drugs and materials with enhanced performance and targeted functionalities (Králová et al., 2018).

Pharmacological and Biological Applications

Many heterocyclic compounds, similar in structural complexity to the specified molecule, show significant pharmacological importance. Research into compounds such as 1,3-thiazolidin-4-ones and their derivatives demonstrates their potential in treating various diseases, highlighting the pharmacological relevance of such structures. These studies suggest that compounds with complex heterocyclic frameworks can possess a broad spectrum of biological activities, making them promising candidates for drug development processes (Santos et al., 2018).

Material Science and Nanotechnology

In the realm of materials science, the development and characterization of nanoparticles, such as titanium dioxide nanoparticles, offer insights into the application of complex compounds in novel therapies and technologies. The unique properties of these nanoparticles, including their photoactivity and potential use in medical therapies like photodynamic therapy, illustrate the intersection of chemical complexity and technological application. Such research underscores the importance of understanding the fundamental chemical properties of complex compounds for their incorporation into advanced materials and therapeutic agents (Ziental et al., 2020).

Eigenschaften

IUPAC Name |

(4S)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S2/c1-15-5-2-4-11-7-9(12)8-3-6-16-10(8)17(11,13)14/h3,6,9,12H,2,4-5,7H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDPMCCGFXTPIS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC(C2=C(S1(=O)=O)SC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCN1C[C@H](C2=C(S1(=O)=O)SC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648701 | |

| Record name | (4S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide | |

CAS RN |

1029324-91-1 | |

| Record name | (4S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

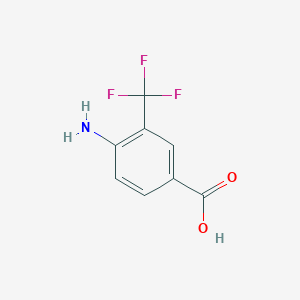

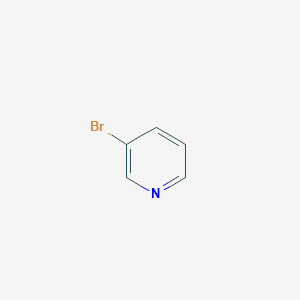

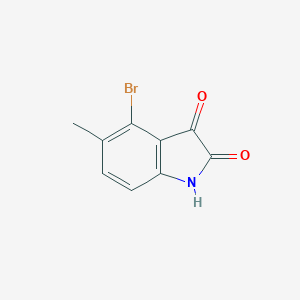

![5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B30825.png)